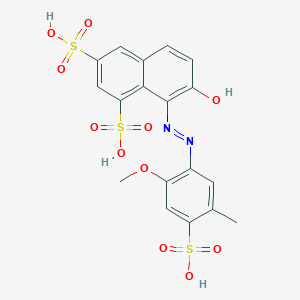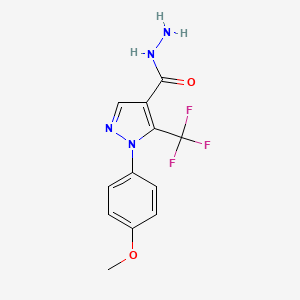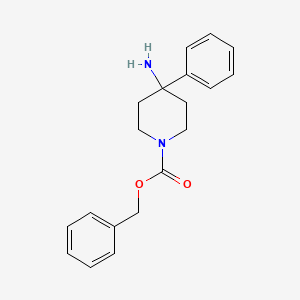
Bartsioside
説明
Bartsioside is a natural product with the molecular formula C15H22O8 . It is an iridoid glucoside, a class of monoterpenes .
Synthesis Analysis
This compound is synthesized from acyclic diphosphate precursors, often accompanied by one or more ring closures . A predictive network successfully identified an aucubin synthase in American beautyberry (Callicarpa americana) that converts this compound to aucubin .
Molecular Structure Analysis
This compound has a molecular weight of 330.33 g/mol . Its structure includes 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 4 freely rotating bonds . The InChI string representation of this compound is 1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14 (10 (7)8)23-15-13 (20)12 (19)11 (18)9 (6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1 .
Chemical Reactions Analysis
This compound can be oxidized to aucubin by a cytochrome P450 enzyme from Callicarpa americana .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 608.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.9 mmHg at 25°C . Its molar refractivity is 77.7±0.4 cm3, and it has a polar surface area of 129 Å2 .
科学的研究の応用
Biosynthesis in Plant Species
Bartsioside, an iridoid glycoside, plays a significant role in the biosynthesis of catalpol in various plant species. Damtoft (1994) discovered that this compound, along with other compounds, is incorporated into catalpol in species such as Scutellaria albida and Paulownia tomentosa. This finding is crucial for understanding the metabolic pathways in these plants (Damtoft, 1994).
Chemotaxonomic Marker in Plant Genus
This compound serves as a chemotaxonomic marker in various plant genera. Andrzejewska-Golec et al. (1993) and Bello et al. (2018) reported its presence in Plantago subg.Psyllium and Vitex grandifolia, respectively, highlighting its importance in distinguishing between plant species and subgenera (Andrzejewska-Golec et al., 1993), (Bello et al., 2018).
Anti-Inflammatory Properties
In the context of anti-inflammatory properties, this compound has been studied for its effects on arachidonic acid metabolism in cellular systems. Benito et al. (2000) evaluated this compound among other iridoids for its potential anti-inflammatory activity, particularly in inhibiting thromboxane B2 release, a part of the inflammatory process (Benito et al., 2000).
Role in Iridoid Isolation and Identification
Research by Breinholt et al. (1990) on Chaenorrhinum minus led to the isolation and identification of this compound, among other iridoids, indicating its significance in phytochemical research and the study of plant metabolites (Breinholt et al., 1990).
作用機序
Target of Action
Bartsioside is an anti-inflammatory agent . It is primarily targeted towards the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid into inflammatory prostaglandins .
Mode of Action
This compound interacts with the COX-2 enzyme, inhibiting its activity . The binding of this compound to COX-2 is facilitated by key residues His90, Phe518, Ile517, and Ser353 . This interaction results in the inhibition of the enzyme’s ability to convert arachidonic acid into inflammatory prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, this compound prevents the conversion of arachidonic acid into inflammatory prostaglandins . This results in a reduction of inflammation, given the role of prostaglandins in promoting inflammation .
Pharmacokinetics
Like other terpenoids, it is expected to have certain drug-like properties
Result of Action
The primary result of this compound’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme, this compound prevents the production of inflammatory prostaglandins . This leads to a decrease in inflammation, making this compound a potential candidate for the treatment of inflammatory conditions .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. Factors such as pH and temperature can affect the structure and function of enzymes, potentially impacting the effectiveness of this compound . .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJZJFIDNMNBS-DNRYLMBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bartsioside and where is it found?
A1: this compound is an iridoid glucoside, a type of secondary metabolite found in various plant species. It is frequently observed in the Scrophulariaceae family, including the genus Plantago [] and Bellardia [, ], and is also present in Cistanche species [].
Q2: What are the potential applications of this compound?
A2: While research is ongoing, this compound has demonstrated potential in several areas:
- Allelopathy: It exhibits inhibitory effects on the radicle growth of Orobanche cumana, a parasitic plant affecting sunflower crops, suggesting a possible role in bioherbicide development [].
- Anti-inflammatory Activity: In vitro studies indicate this compound might possess anti-inflammatory properties [], although further research is needed to confirm these effects and elucidate the mechanisms of action.
Q3: How does this compound contribute to the taxonomy of plants?
A3: The presence and distribution of specific iridoid glucosides, including this compound, can be valuable for taxonomic classification. Studies suggest this compound plays a significant role in the taxonomy of the genus Plantago, particularly within the subgenus Psyllium [].
Q4: What is the role of this compound in the biosynthesis of picrosides?
A4: this compound is identified as a potential intermediate in the biosynthetic pathway of picrosides, particularly picroside I and II, which are pharmacologically active compounds found in the medicinal herb Picrorhiza kurroa [].
Q5: How does the structure of this compound relate to its activity?
A5: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited in the provided literature, research on related iridoids suggests that the pattern of substitution, particularly hydroxylation, can influence their biological activities []. Further investigation is needed to determine the precise structural features of this compound that contribute to its observed effects.
Q6: Are there any known methods for synthesizing this compound?
A6: The provided research papers primarily focus on the isolation and identification of this compound from natural sources. There is no mention of specific synthetic routes for this compound in these studies.
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A7: Various chromatographic and spectroscopic techniques are employed to study this compound:
- Isolation and Purification: Researchers often utilize techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC for isolating and purifying this compound [, ].
- Structure Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMBC, and HMQC experiments, along with Mass Spectrometry (MS), are crucial for determining the structure of this compound [].
- Quantification: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors [] or Mass Spectrometry (MS), are frequently employed for quantifying this compound in plant extracts.
Q8: Has the biosynthetic pathway of this compound been elucidated?
A8: Recent research has utilized cheminformatic analysis and phylogenetic information to propose biosynthetic pathways for iridoid glucosides, including this compound, in Lamiaceae []. This research identified a cytochrome P450 enzyme from Callicarpa americana that catalyzes the oxidation of this compound to Aucubin, providing insights into a key step in the pathway.
Q9: What is the ecological significance of this compound?
A9: this compound, as part of the iridoid glucoside family, likely plays a role in plant defense mechanisms. These compounds are often bitter and can deter herbivores. Further research is necessary to fully understand the ecological impact and potential environmental fate of this compound.
Q10: Are there any known quality control measures for this compound?
A10: While specific quality control measures for this compound are not explicitly mentioned in these papers, the use of HPLC fingerprinting for characterizing Cistanche tubulosa from different regions highlights the importance of analytical techniques in ensuring the quality and consistency of plant materials containing this compound []. Implementing standardized analytical methods and reference materials would be essential for quality control in the context of potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



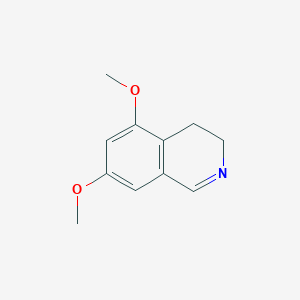
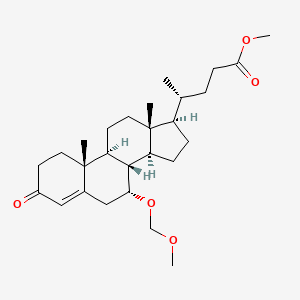
![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)
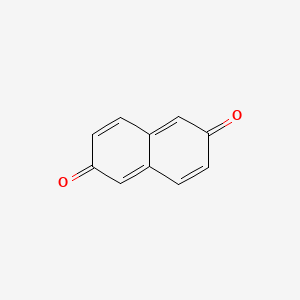
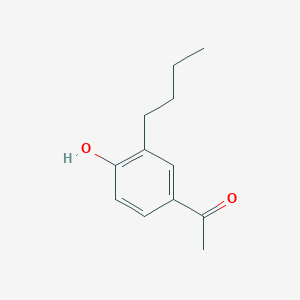
![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
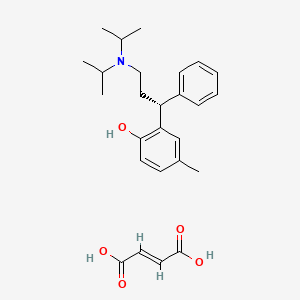
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)
